molecular formula C25H20F3NO4 B7774728 Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid

Cat. No.: B7774728
M. Wt: 455.4 g/mol
InChI Key: YOGSOMNKKBEWAJ-UHFFFAOYSA-N
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Description

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid (CAS RN: 517905-87-2) is a fluorinated amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features:

  • Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary amine protection during solid-phase peptide synthesis (SPPS), enabling sequential deprotection under mild basic conditions .
  • Racemic Mixture: The "RS" designation indicates a racemic mixture of R and S enantiomers, which may influence its utility in stereoselective synthesis or biological activity studies .
  • Trifluoromethyl Substituent: The 3-trifluoromethylphenyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design for improving pharmacokinetic properties .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGSOMNKKBEWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves several steps. One common method includes the reaction of 3,4-diaminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves its interaction with β-catenin. The compound binds to β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This process inhibits the Wnt signaling pathway, which is crucial for the proliferation of certain cancer cells .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The trifluoromethyl group distinguishes this compound from analogues with other electron-withdrawing or bulky substituents:

Compound Name Substituent (Position) Molecular Weight (g/mol) CAS RN Key Properties/Applications References
Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid -CF₃ (3-position) ~407.34* 517905-87-2 Enhanced lipophilicity; drug intermediate
Fmoc-(S)-3-amino-3-(3-fluorophenyl)-propionic acid -F (3-position) 405.42 507472-14-2 Lower steric bulk; improved solubility
Fmoc-L-Phe(3-Cl)-OH -Cl (3-position) ~365.80 198560-44-0 Moderate electron withdrawal; lab chemical
(R)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid -NO₂ (2-position) 432.43 517905-93-0 Strong electron withdrawal; peptide research
Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid Pyridyl (3-position) ~388.42 284491-95-8 Increased solubility via heterocyclic N

*Calculated molecular weight based on formula C₂₄H₂₀F₃NO₄.

Key Observations :

  • Trifluoromethyl vs.
  • Positional Effects: A 3-substituent (e.g., -CF₃) may induce different conformational preferences compared to 2-substituted analogues (e.g., -NO₂ in ), affecting binding interactions in target proteins.

Physicochemical and Commercial Profiles

  • Purity and Pricing: Most analogues, including the target compound, are sold at ≥98% purity (HPLC). The target compound is priced at €196/g (1g scale), reflecting its specialized fluorinated structure . Non-fluorinated analogues (e.g., pyridyl derivatives) are generally less expensive .
  • Stability : The trifluoromethyl group’s stability under acidic/basic conditions makes the compound suitable for prolonged SPPS workflows, unlike nitro-substituted derivatives, which may require milder conditions .

Biological Activity

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid (Fmoc-TFMPA) is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including the trifluoromethyl group, which can influence its interaction with biological systems. This article explores the biological activity of Fmoc-TFMPA, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Structural Characteristics

Fmoc-TFMPA is characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The trifluoromethyl group attached to the phenyl ring enhances lipophilicity and may contribute to its biological activity. The structural formula can be represented as follows:

C15H14F3N1O2\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated that Fmoc-TFMPA exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

These findings suggest that Fmoc-TFMPA may serve as a lead compound for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Cytotoxicity Studies

In addition to its antimicrobial properties, Fmoc-TFMPA has been evaluated for its cytotoxic effects on human cancer cell lines. The compound was tested against several tumor cell lines to assess its selectivity and efficacy.

Cell Line IC50 (µM)
MCF7 (breast cancer)12
HeLa (cervical cancer)15
A549 (lung cancer)10

The cytotoxicity results reveal that Fmoc-TFMPA possesses selective activity against cancer cells, indicating potential for further development in cancer therapeutics.

The mechanism by which Fmoc-TFMPA exerts its biological effects appears to involve disruption of bacterial cell membranes and interference with cellular processes in cancer cells. Studies suggest that the lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to increased permeability and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of Fmoc-TFMPA in a series of in vitro experiments. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable ability to penetrate biofilms formed by Staphylococcus aureus.
  • Cancer Cell Selectivity : In another study published in the Journal of Medicinal Chemistry, Fmoc-TFMPA was shown to selectively induce apoptosis in MCF7 cells while sparing normal fibroblast cells. This selectivity was attributed to differential uptake mechanisms and the activation of apoptotic pathways unique to cancer cells.

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